
2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can also be used to afford enantiomerically enriched substituted piperidines .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and annulation processes. These methods are designed to be fast and cost-effective, ensuring high yields and broad substrate scope .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), quinoline organocatalysts, and trifluoroacetic acid .
Major Products Formed
The major products formed from these reactions are various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Aplicaciones Científicas De Investigación
2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors in the body. This modulation can lead to various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride include:
Evodiamine: A piperidine alkaloid with antiproliferative and antimetastatic effects on various types of cancers.
Matrine: A piperidine alkaloid with antimicrobial and anticancer activities.
Berberine: A piperidine alkaloid with anti-inflammatory and anticancer properties.
Tetrandine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness
This compound is unique due to its specific structure and the presence of the piperidine moiety, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
2-(3-methylpiperidin-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-5-9-3-2-7(6)4-8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
Clave InChI |
HGMXNZOHBYBJBW-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCC1CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
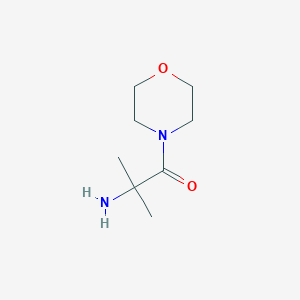
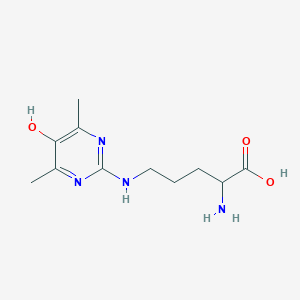
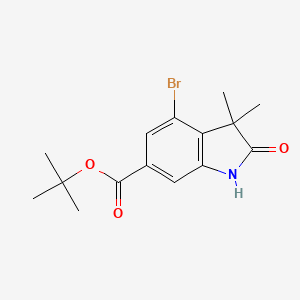
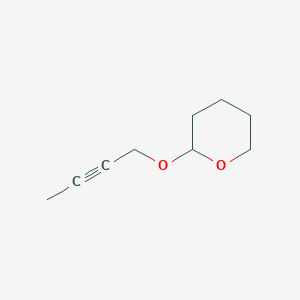
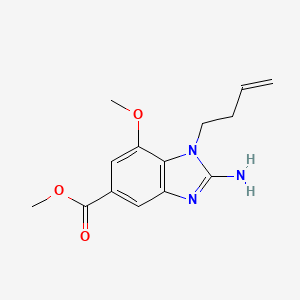
![Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate](/img/structure/B13903503.png)
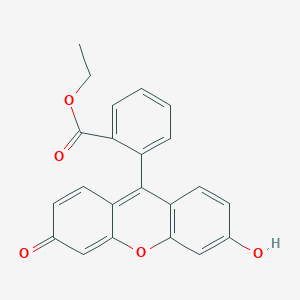

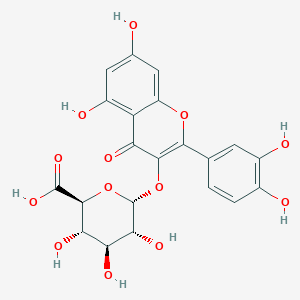
![1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903537.png)
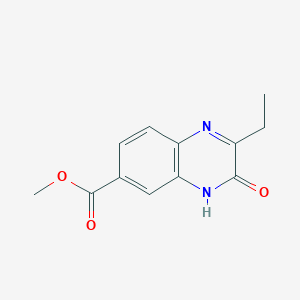
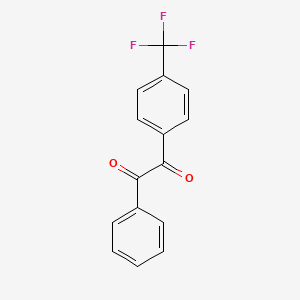
![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
